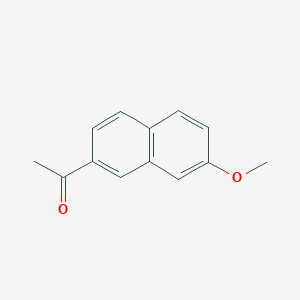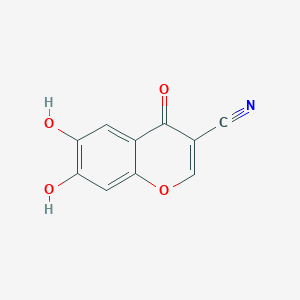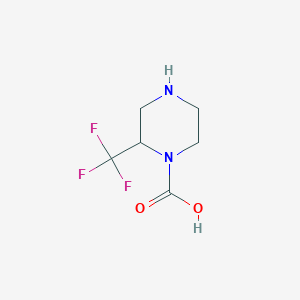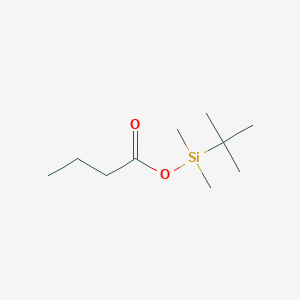
1-(7-Methoxynaphthalen-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxynaphthalen-2-YL)ethanone is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and an ethanone group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(7-Methoxynaphthalen-2-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxynaphthalen-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(7-Methoxynaphthalen-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(7-Methoxynaphthalen-2-YL)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1-(7-Methoxynaphthalen-2-YL)ethanone can be compared to other methoxy-substituted naphthalene derivatives, such as:
1-(6-Methoxynaphthalen-2-YL)ethanone: Similar structure but with the methoxy group at the 6th position.
1-(8-Methoxynaphthalen-2-YL)ethanone: Methoxy group at the 8th position.
Uniqueness: The position of the methoxy group in this compound influences its chemical reactivity and physical properties, making it distinct from its isomers. This uniqueness can be leveraged in specific applications where the position of the substituent plays a critical role in the compound’s behavior.
Properties
CAS No. |
72775-28-1 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-9(14)11-4-3-10-5-6-13(15-2)8-12(10)7-11/h3-8H,1-2H3 |
InChI Key |
SOWWMGCWNOFKST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)



![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)
